molecular formula C12H16O4 B2510971 Methyl 2-(3,5-dimethoxyphenyl)propanoate CAS No. 2023655-08-3

Methyl 2-(3,5-dimethoxyphenyl)propanoate

Cat. No. B2510971
M. Wt: 224.256
InChI Key: BQFXALGXQCIAAU-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethoxyphenyl)propanoate is a compound that can be associated with various chemical entities that possess dimethoxyphenyl groups. These groups are often seen in compounds with potential biological activities, such as fungicidal, insecticidal, and cardioselective beta-blocking properties . The dimethoxyphenyl moiety is also a common feature in molecules studied for their crystal structures and molecular interactions .

Synthesis Analysis

The synthesis of compounds related to Methyl 2-(3,5-dimethoxyphenyl)propanoate often involves multi-step procedures starting from dimethoxyacetophenone or dimethoxybenzaldehyde as precursors . For instance, a six-step synthesis process was used to create novel carboxylic acid derivatives with fungicidal and insecticidal activities from 3,4-dimethoxyacetophenone . Similarly, a large-scale synthesis of a compound designed for the treatment of various disorders started with 2,5-dimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds containing the dimethoxyphenyl group has been extensively studied using techniques such as X-ray crystallography and quantum chemical calculations . For example, the Schiff base compound 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol was characterized and its molecular geometry was compared using Hartree-Fock and density functional methods . The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, which shares a similar structural motif, was also determined .

Chemical Reactions Analysis

The dimethoxyphenyl group can participate in various chemical reactions, including Diels-Alder reactions, polymerizations, and cyclization reactions . For instance, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate was formed via a Diels-Alder reaction . Additionally, 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane underwent polymerization with ring opening as well as cyclization in the presence of cationic catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the dimethoxyphenyl group are influenced by the presence of methoxy groups and the overall molecular structure. The crystal structures often reveal hydrogen bonding and π-π interactions that contribute to the stability and properties of the compounds . The introduction of substituents such as chloro, methyl, or sulfonyl groups can significantly alter the biological activity and physical properties of these compounds .

Scientific Research Applications

Herbicide Action and Plant Physiology

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound structurally related to the subject, has been studied for its selective herbicidal activity against wild oat in wheat, highlighting its role in agricultural chemistry. It functions as an auxin antagonist, affecting plant growth by inhibiting root development through its biologically active forms, each having a different mode of action (Shimabukuro, Nord, Hoerauf, & Shimabukuro, 1978).

Catalysts for Chemical Production

Research has been conducted on highly active and selective catalysts for the production of methyl propanoate via methoxycarbonylation of ethene. These catalysts are based on zero-valent palladium complexes and demonstrate the compound's potential in facilitating important chemical transformations, thereby contributing to the synthesis of valuable chemical products (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).

Organic Synthesis and Molecular Engineering

The compound's structural motif is utilized in the synthesis of 5,7-dimethoxycoumarin, a process that involves methylation and cyclization reactions. This research outlines the compound's utility in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Zhi-wen, 2013).

Photoreactions in Synthetic Organic Chemistry

Studies have also been conducted on the photochemistry of related compounds, revealing insights into radical-mediated cyclizations and the formation of complex organic structures. These findings underscore the compound's role in developing new synthetic methodologies that can be applied in drug discovery and material science (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Biobased Polymers and Sustainable Materials

Research on fully biobased superpolymers from furandicarboxylic acid derivatives, including methyl esters, highlights the potential of these compounds in creating sustainable materials with diverse functional properties. These studies demonstrate the compound's application in developing new materials that are both high-performing and environmentally friendly (Guidotti, Soccio, García-Gutiérrez, Ezquerra, Siracusa, Gutiérrez-Fernández, Munari, & Lotti, 2020).

properties

IUPAC Name

methyl 2-(3,5-dimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)16-4)9-5-10(14-2)7-11(6-9)15-3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFXALGXQCIAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-dimethoxyphenyl)propanoate

CAS RN

2023655-08-3
Record name methyl 2-(3,5-dimethoxyphenyl)propanoate
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